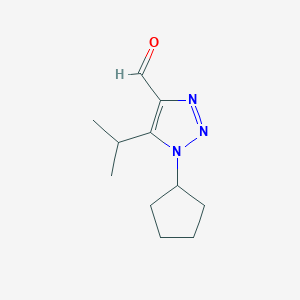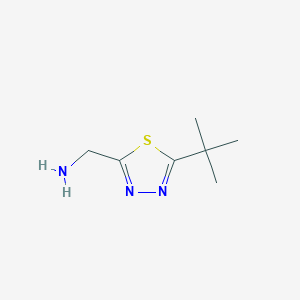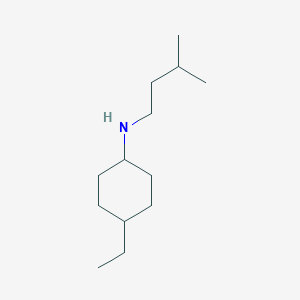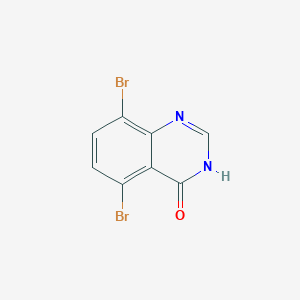![molecular formula C11H16FNO2 B13276888 2-{[(3-Fluorophenyl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13276888.png)
2-{[(3-Fluorophenyl)methyl]amino}-2-methylpropane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3-Fluorophenyl)methyl]amino}-2-methylpropane-1,3-diol is an organic compound with a complex structure that includes a fluorophenyl group, an amino group, and a diol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Fluorophenyl)methyl]amino}-2-methylpropane-1,3-diol typically involves the reaction of 3-fluorobenzylamine with 2-methyl-1,3-propanediol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Fluorophenyl)methyl]amino}-2-methylpropane-1,3-diol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[(3-Fluorophenyl)methyl]amino}-2-methylpropane-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 2-{[(3-Fluorophenyl)methyl]amino}-2-methylpropane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1,3-propanediol: A similar compound with a different substituent on the amino group.
2-Methyl-1,3-propanediol: Lacks the amino and fluorophenyl groups, making it less complex.
Uniqueness
2-{[(3-Fluorophenyl)methyl]amino}-2-methylpropane-1,3-diol is unique due to the presence of the fluorophenyl group, which can significantly alter its chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H16FNO2 |
|---|---|
Molecular Weight |
213.25 g/mol |
IUPAC Name |
2-[(3-fluorophenyl)methylamino]-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C11H16FNO2/c1-11(7-14,8-15)13-6-9-3-2-4-10(12)5-9/h2-5,13-15H,6-8H2,1H3 |
InChI Key |
OBUOFOUKQQBXFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(CO)NCC1=CC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine](/img/structure/B13276808.png)

![4-[(2-Methoxyphenyl)methoxy]piperidine](/img/structure/B13276823.png)


![(Pentan-3-yl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B13276845.png)
![{2-Oxa-6-azaspiro[4.5]decan-3-yl}methanol](/img/structure/B13276849.png)


![4-{[(5-Methylfuran-2-yl)methyl]amino}butan-2-ol](/img/structure/B13276863.png)
![(2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]ethyl)(methyl)amine](/img/structure/B13276870.png)



